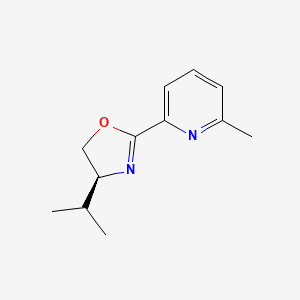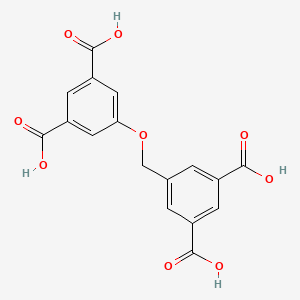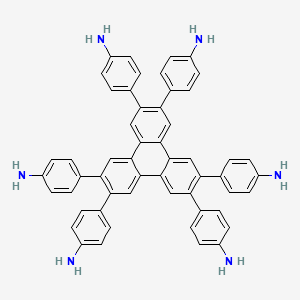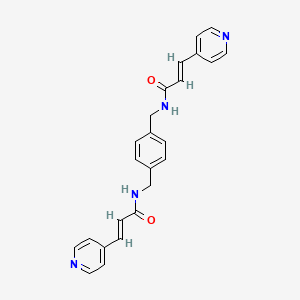![molecular formula C28H16N2O8 B8197829 [9,9'-Bicarbazole]-3,3',6,6'-tetracarboxylic acid](/img/structure/B8197829.png)
[9,9'-Bicarbazole]-3,3',6,6'-tetracarboxylic acid
描述
[9,9’-Bicarbazole]-3,3’,6,6’-tetracarboxylic acid is a complex organic compound that belongs to the family of bicarbazole derivatives. This compound is characterized by its unique structure, which includes two carbazole units linked at the 9-position and substituted with carboxylic acid groups at the 3, 3’, 6, and 6’ positions. This structure imparts unique electronic and photophysical properties to the compound, making it of significant interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [9,9’-Bicarbazole]-3,3’,6,6’-tetracarboxylic acid typically involves multi-step organic reactions. One common method includes the oxidative coupling of carbazole derivatives followed by functionalization with carboxylic acid groups. For instance, the oxidative coupling of 3,6-dibromocarbazole using potassium permanganate in acetone can yield 9,9’-bicarbazole . Subsequent reactions introduce carboxylic acid groups at the desired positions.
Industrial Production Methods
Industrial production of [9,9’-Bicarbazole]-3,3’,6,6’-tetracarboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
化学反应分析
Types of Reactions
[9,9’-Bicarbazole]-3,3’,6,6’-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the carbazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or silver oxide in acetone.
Reduction: Lithium aluminum hydride (LAH) in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, quinones, and reduced forms of the original compound.
科学研究应用
[9,9’-Bicarbazole]-3,3’,6,6’-tetracarboxylic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential in bioimaging and as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
作用机制
The mechanism by which [9,9’-Bicarbazole]-3,3’,6,6’-tetracarboxylic acid exerts its effects is primarily through its interaction with molecular targets via its carboxylic acid groups. These groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The compound’s unique electronic structure also allows it to participate in redox reactions, making it useful in energy storage applications .
相似化合物的比较
Similar Compounds
9,9’-Bicarbazole: A simpler derivative without carboxylic acid groups, used in OLEDs.
3,3’-Bicarbazyl: Another derivative with different substitution patterns, used in similar applications.
Uniqueness
[9,9’-Bicarbazole]-3,3’,6,6’-tetracarboxylic acid is unique due to its multiple carboxylic acid groups, which enhance its solubility and reactivity compared to other bicarbazole derivatives. This makes it particularly valuable in applications requiring high reactivity and functionalization potential.
属性
IUPAC Name |
9-(3,6-dicarboxycarbazol-9-yl)carbazole-3,6-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16N2O8/c31-25(32)13-1-5-21-17(9-13)18-10-14(26(33)34)2-6-22(18)29(21)30-23-7-3-15(27(35)36)11-19(23)20-12-16(28(37)38)4-8-24(20)30/h1-12H,(H,31,32)(H,33,34)(H,35,36)(H,37,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSGDHZJOWBJCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C3=C(N2N4C5=C(C=C(C=C5)C(=O)O)C6=C4C=CC(=C6)C(=O)O)C=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16N2O8 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4',4'',4'''-([1,1'-Biphenyl]-3,3',5,5'-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid](/img/structure/B8197747.png)
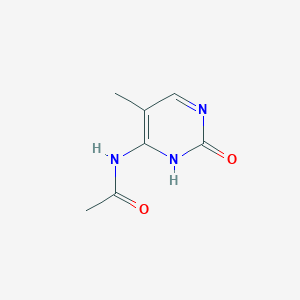
![(3aR,8aS)-2-(6-Methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8197753.png)
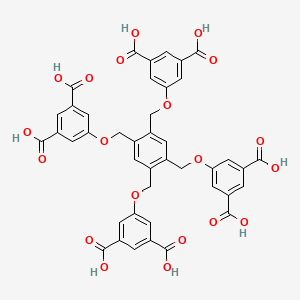
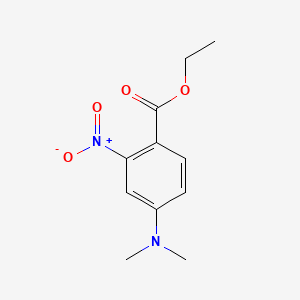
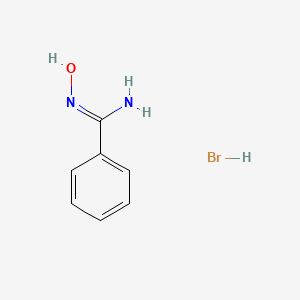
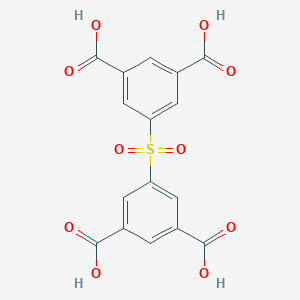
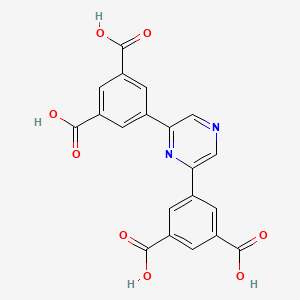
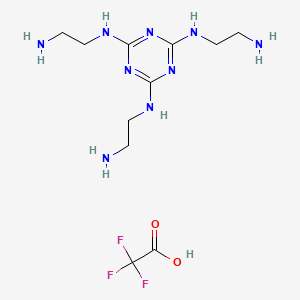
![1,3-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)benzene](/img/structure/B8197822.png)
